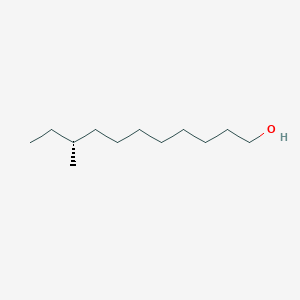
(9R)-9-Methylundecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9R)-9-Methylundecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon and a methyl group attached to the ninth carbon in the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-9-Methylundecan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with undecane, a straight-chain alkane with eleven carbon atoms.
Functionalization: The ninth carbon is functionalized with a methyl group using a Friedel-Crafts alkylation reaction. This involves the use of a methylating agent such as methyl chloride (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Hydroxylation: The terminal carbon is then hydroxylated to introduce the hydroxyl group. This can be achieved through hydroboration-oxidation, where the alkene is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(9R)-9-Methylundecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products
Oxidation: Formation of 9-methylundecan-1-one or 9-methylundecanoic acid.
Reduction: Formation of 9-methylundecane.
Substitution: Formation of 9-chloroundecane.
Aplicaciones Científicas De Investigación
(9R)-9-Methylundecan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (9R)-9-Methylundecan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The long carbon chain and methyl group contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(9S)-9-Methylundecan-1-OL: The S-enantiomer of the compound, which may have different biological activity due to its stereochemistry.
9-Methylundecane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
1-Undecanol: Similar structure but without the methyl group on the ninth carbon.
Uniqueness
(9R)-9-Methylundecan-1-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
642995-36-6 |
|---|---|
Fórmula molecular |
C12H26O |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
(9R)-9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m1/s1 |
Clave InChI |
BPCAUKGHVSVGCW-GFCCVEGCSA-N |
SMILES isomérico |
CC[C@@H](C)CCCCCCCCO |
SMILES canónico |
CCC(C)CCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)

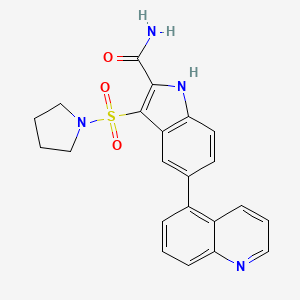
![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
methanone](/img/structure/B12608714.png)
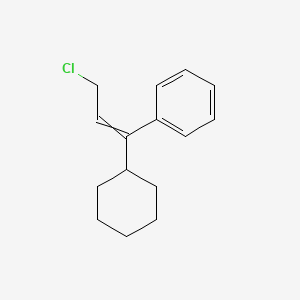
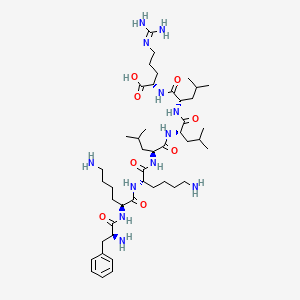
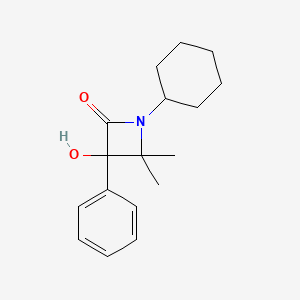
![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
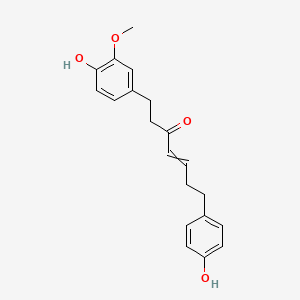

![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
